Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate
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Overview
Description
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . Benzimidazole derivatives are particularly valued for their biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its tolerance to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .
Scientific Research Applications
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: These compounds have similar structures and are used in various pharmaceutical applications.
Indole Derivatives: Although structurally different, indole derivatives share some biological activities with benzimidazole derivatives
Uniqueness
Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGBVQSRKUYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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